molecular formula C19H22N2O2S2 B2762572 2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895456-93-6

2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2762572
CAS RN: 895456-93-6
M. Wt: 374.52
InChI Key: OIELENKSMXDQNP-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Characterization

Research has focused on synthesizing and characterizing novel compounds, including those with the thiophene moiety. For instance, Vasu et al. (2004) described the synthesis and crystal structure of a closely related compound, showcasing methodologies for obtaining and analyzing similar structures through X-ray diffraction. This approach underlines the importance of structural analysis in understanding compound properties (Vasu et al., 2004).

Chemical Reactions Under Specific Conditions

Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, a study that reveals the conditions under which specific transformations of thiophene derivatives can occur, leading to the formation of thieno[2,3-d]pyrimidines, a process that could be analogous to reactions involving the compound of interest (Davoodnia et al., 2009).

Potential Biological Activities

Antimicrobial Activities

The exploration of novel thiazole and pyrazole derivatives based on the tetrahydrobenzo[b]thiophene moiety for antimicrobial activities has been documented, indicating the potential of similar structures for developing new antimicrobial agents (Gouda et al., 2010).

Adenosine A1 Receptor Allosteric Enhancers

Nikolakopoulos et al. (2006) worked on 2-aminothiophene derivatives as adenosine A1 receptor allosteric enhancers, illustrating the therapeutic potential of such compounds in modulating receptor activity (Nikolakopoulos et al., 2006).

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-7-9-13(10-8-12)24-11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELENKSMXDQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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